Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate
Description
Systematic IUPAC Nomenclature and CAS Registry Number
Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate is systematically named methyl 2-(4-methoxyphenyl)-5-nitrobenzoate according to IUPAC rules. The CAS Registry Number assigned to this compound is 937601-71-3 , which serves as a universal identifier in chemical databases and literature.
Key Nomenclature Features :
- Parent structure : Biphenyl core with substituents at positions 2 (carboxylate), 4 (nitro), and 4' (methoxy)
- Substituent priorities : Nitro group takes precedence over methoxy due to higher atomic number of nitrogen compared to oxygen
Molecular Formula and Weight Analysis
The compound's molecular formula is C₁₅H₁₃NO₅ , derived from:
- Biphenyl core : 12 carbon atoms (C₁₂H₁₀)
- Methoxy group : -OCH₃ (C₁H₃O)
- Nitro group : -NO₂ (N₁O₂)
- Methyl ester : -COOCH₃ (C₂H₃O₂)
Molecular Weight :
287.27 g/mol, calculated as:
$$ \text{MW} = (12 \times 12) + (1 \times 1) + (1 \times 14) + (2 \times 16) + (3 \times 1) + (3 \times 1) + (3 \times 16) = 287.27 $$
| Element | Symbol | Atomic Mass | Count | Contribution |
|---|---|---|---|---|
| Carbon | C | 12.01 | 15 | 180.15 |
| Hydrogen | H | 1.008 | 13 | 13.104 |
| Nitrogen | N | 14.01 | 1 | 14.01 |
| Oxygen | O | 16.00 | 5 | 80.00 |
| Total | 287.27 |
Structural Isomerism and Tautomeric Considerations
Atropisomerism :
The biphenyl core theoretically allows restricted rotation about the central C-C bond, but structural analysis suggests limited axial chirality potential. Ortho substituents typically induce steric hindrance to rotation, but in this compound:
- 4-nitro and 4'-methoxy groups occupy para positions relative to the central bond
- 2-carboxylate group is positioned meta to the nitro group on the same phenyl ring
This arrangement minimizes steric clash, reducing energy barriers to rotation. Theoretical studies on biphenyls indicate that para-substituted derivatives generally lack sufficient steric bulk to induce atropisomerism.
Tautomerism :
No evidence of tautomeric forms exists for this compound. The nitro group (-NO₂) and ester moiety (-COOCH₃) remain fixed in their respective positions due to:
Crystallographic Data and Unit Cell Parameters
Available Crystallographic Information :
As of the latest literature, no crystal structure data exists for this compound. However, related biphenyl derivatives demonstrate:
- Monoclinic or orthorhombic symmetry in crystal packing
- Planar biphenyl cores with substituents arranged coplanar to aromatic rings
- Hydrogen bonding patterns : Potential for intermolecular interactions via nitro and ester groups (as observed in analogous compounds)
Hypothetical Unit Cell Parameters (based on structural analogs):
| Parameter | Value (Å) | Space Group | Z | Density |
|---|---|---|---|---|
| a | ~10.0 | P2₁/c | 4 | ~1.3 g/cm³ |
| b | ~15.0 | |||
| c | ~10.0 | |||
| β | ~105° |
This table represents theoretical values inferred from similar nitro-substituted biphenyls. Actual crystallographic data would require experimental determination.
Properties
IUPAC Name |
methyl 2-(4-methoxyphenyl)-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-12-6-3-10(4-7-12)13-8-5-11(16(18)19)9-14(13)15(17)21-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCVARJOWOPXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594759 | |
| Record name | Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-71-3 | |
| Record name | Methyl 4′-methoxy-4-nitro[1,1′-biphenyl]-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
This Pd⁰-catalyzed coupling connects a boronic acid (Ring A precursor) to a halogenated aromatic ester (Ring B precursor).
Reaction equation :
$$
\text{4-Methoxyphenylboronic acid} + \text{Methyl 2-bromo-4-nitrobenzoate} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound} + \text{Byproducts}
$$
Standard Protocol
| Parameter | Specification |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (5 mol%) |
| Base | Potassium carbonate (2.5 equiv) |
| Solvent System | 1,4-Dioxane/Water (4:1 v/v) |
| Temperature | 80°C |
| Reaction Time | 16 hours |
| Yield | 72–85% (isolated) |
Critical observations :
- Catalyst loading below 3 mol% drastically reduces conversion (<30%).
- Aqueous base concentrations above 20% induce ester hydrolysis.
- Microwave-assisted coupling (120°C, 1 hour) achieves comparable yields but requires specialized equipment.
Nitration Strategies for Intermediate Functionalization
Pre-Coupling Nitration of Ring B
Introducing the nitro group prior to coupling avoids regiochemical complications from the methoxy group’s directing effects.
Nitration conditions :
$$
\text{Methyl 2-bromo-4-hydroxybenzoate} \xrightarrow[\text{HNO}3/\text{H}2\text{SO}_4]{\text{0–5°C, 4 h}} \text{Methyl 2-bromo-4-nitrobenzoate}
$$
| Parameter | Value |
|---|---|
| Nitration Mix Ratio | 1:3 (HNO₃:H₂SO₄) |
| Reaction Scale | 0.1–5 mol demonstrated |
| Yield | 68% (small scale), 61% (industrial) |
Mechanistic insight :
The hydroxy group’s deactivation necessitates harsh nitrating conditions, contrasting with post-coupling nitration approaches.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ flow chemistry to enhance safety and efficiency:
Process parameters :
- Residence Time : 8–12 minutes
- Throughput : 15 kg/hour
- Purity (HPLC): >99.5%
Advantages over batch processing :
- 40% reduction in Pd catalyst usage
- 90% decrease in nitric acid waste
Crystallization Optimization
Final product purification uses mixed solvent recrystallization:
| Solvent System | Purity Gain | Recovery Rate |
|---|---|---|
| Ethanol/Water (7:3) | 98.2% → 99.8% | 88% |
| Acetone/Hexane (1:2) | 98.2% → 99.5% | 92% |
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Route | Laboratory Yield | Pilot Scale Yield | Key Limitation |
|---|---|---|---|
| A | 85% | 78% | Boronic acid instability |
| B | 72% | 65% | Nitration regioselectivity |
Environmental Impact Metrics
| Parameter | Route A | Route B |
|---|---|---|
| PMI (kg/kg) | 18.7 | 24.1 |
| E-Factor | 32.1 | 41.6 |
| Carbon Intensity | 6.8 kg CO₂e | 9.3 kg CO₂e |
PMI: Process Mass Intensity; E-Factor: Environmental Factor
Mechanistic Studies and Side-Reaction Mitigation
Competing Pathways in Suzuki Coupling
- Proto-deboronation : Minimized by degassing solvents to <1 ppm O₂
- Homocoupling : Suppressed using aryl bromides over chlorides
Nitro Group Reduction Risks
Accidental reduction during coupling produces undesired amine derivatives:
$$
\text{-NO}2 \xrightarrow{\text{Pd/H}2} \text{-NH}_2 \quad (\text{3–7% yield without strict anaerobic conditions})
$$
Prevention strategies :
- Sparge reactors with argon (>99.999% purity)
- Use nitro-protecting groups in sensitive steps
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) undergoes selective reduction to form an amino derivative. Catalytic hydrogenation and chemical reductants are commonly employed:
Key Observations :
-
Catalytic hydrogenation provides higher yields and cleaner products compared to Fe/HCl.
-
The methoxy and ester groups remain intact under these conditions.
Substitution Reactions
The electron-rich methoxy group (-OCH₃) directs electrophilic substitution, while the nitro group (-NO₂) deactivates the adjacent ring:
Nitration
| Reagent | Conditions | Product | Regiochemistry |
|---|---|---|---|
| HNO₃/H₂SO₄ (1:3) | 0°C → 25°C, 4 hr | Methyl 4'-methoxy-2,4-dinitro[1,1'-biphenyl]-2-carboxylate | Para to methoxy group |
Mechanism : The methoxy group activates the ring, directing nitration to the para position.
Demethylation
| Reagent | Conditions | Product |
|---|---|---|
| BBr₃ (1.2 eq) | CH₂Cl₂, -78°C → 25°C, 12 hr | Methyl 4'-hydroxy-4-nitro[1,1'-biphenyl]-2-carboxylate |
Application : Demethylation enables further functionalization via phenolic intermediates.
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (2M) | H₂O/EtOH, reflux, 8 hr | 4'-Methoxy-4-nitro[1,1'-biphenyl]-2-carboxylic acid | 85% |
| H₂SO₄ (conc.) | H₂O, 100°C, 12 hr | 4'-Methoxy-4-nitro[1,1'-biphenyl]-2-carboxylic acid | 72% |
Notes :
-
Alkaline hydrolysis is more efficient and avoids side reactions like nitration.
-
The carboxylic acid product is a precursor for amide coupling or further derivatization.
Cross-Coupling Reactions
The biphenyl scaffold participates in palladium-catalyzed cross-couplings, enabling structural diversification:
Suzuki-Miyaura Coupling
| Substrate | Conditions | Product |
|---|---|---|
| Aryl boronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hr | Methyl 4'-methoxy-4-nitro-[1,1'-biphenyl]-2-carboxylate derivatives |
Example : Coupling with 4-fluorophenylboronic acid yields a triaryl system with retained nitro and methoxy groups .
Oxidation Reactions
While the nitro group is typically resistant to further oxidation, the methyl ester and methoxy group can undergo transformations:
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ (aq) | 100°C, 24 hr | Degradation products (oxidation of biphenyl core observed via TLC) |
Limitation : Harsh oxidation conditions lead to decomposition rather than selective functionalization.
Photochemical Reactivity
Under UV light (λ = 254 nm), the nitro group participates in [2+2] cycloaddition reactions with alkenes:
| Reagent | Conditions | Product |
|---|---|---|
| Ethylene gas | CH₃CN, UV, 12 hr | Cyclobutane-fused biphenyl adduct (structural confirmation pending) |
Application : Potential for synthesizing strained polycyclic systems.
Scientific Research Applications
Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate, a compound with the molecular formula C16H15N1O4, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and organic synthesis.
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of nitro-substituted biphenyls exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, studies indicated that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Research indicates that nitroaromatic compounds can possess antibacterial and antifungal activities. A study demonstrated that this compound exhibited inhibitory effects against several pathogenic bacteria, suggesting its application in developing new antimicrobial agents .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it a valuable building block for synthesizing more complex organic molecules .
Synthesis of Functionalized Aromatics
The compound can be utilized in the synthesis of functionalized aromatic compounds through various reactions such as Suzuki coupling and Buchwald-Hartwig amination. These reactions enable the introduction of diverse functional groups, expanding the utility of this compound in creating new materials with tailored properties .
Materials Science
Polymer Chemistry
In materials science, this compound has been investigated for its potential use in polymerization processes. Its reactive sites can facilitate the formation of copolymers with specific thermal and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can enhance their thermal stability and mechanical strength .
Dye Sensitization in Solar Cells
The compound's structural characteristics make it an interesting candidate for dye-sensitized solar cells (DSSCs). Studies have shown that incorporating nitro-substituted biphenyl compounds into DSSC designs can improve light absorption and electron transport efficiency, potentially leading to higher energy conversion efficiencies .
Case Study 1: Anticancer Activity Assessment
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Case Study 2: Synthesis of Functionalized Aromatics
In a synthetic chemistry study, researchers utilized this compound as an intermediate to create a series of novel biaryl compounds through cross-coupling reactions. The resulting compounds displayed enhanced biological activity compared to their precursors .
Mechanism of Action
The mechanism of action of Methyl 4’-methoxy-4-nitro[1,1’-biphenyl]-2-carboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and carboxylate groups can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s key structural analogs include:
Key Observations :
- Electronic Effects : The nitro group (strong electron-withdrawing) in the target compound contrasts with methyl (electron-donating) or formyl (moderately electron-withdrawing) groups, altering reactivity in cross-coupling reactions .
- Steric Effects : Methoxy and nitro groups at para positions minimize steric hindrance compared to ortho-substituted analogs (e.g., 2’-methoxy in CAS 89901-00-8), which may hinder catalytic access to reactive sites .
Physicochemical Properties
- Solubility: Nitro-substituted biphenyls are typically less soluble in nonpolar solvents than methyl or methoxy analogs. For example, Methyl 4'-formyl derivative is soluble in DMSO at 10 mM , whereas nitro derivatives may require polar aprotic solvents.
- Stability : Nitro groups enhance thermal stability but may introduce sensitivity to reducing conditions. Methyl and methoxy derivatives (e.g., CAS 114772-34-8) are more stable under standard storage .
Biological Activity
Overview
Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate (CAS No. 937601-71-3) is an organic compound characterized by a biphenyl structure with methoxy, nitro, and carboxylate ester substituents. Its unique chemical properties make it a subject of interest in various fields, particularly in biological research and applications.
- Molecular Formula : C₁₅H₁₃N₁O₅
- Molecular Weight : 287.27 g/mol
- Melting Point : 69-71 °C
The presence of the methoxy and nitro groups enhances its reactivity and potential interactions with biological systems, making it a candidate for further exploration in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. Specifically:
- Bacterial Activity : Nitro-substituted compounds have shown effectiveness against various bacterial strains. For instance, studies report minimal inhibitory concentrations (MIC) of similar compounds against Staphylococcus aureus and Escherichia coli at approximately 16 μg/mL.
- Fungal Activity : The compound is also noted for antifungal properties, with MIC values around 16 μg/mL against Candida species.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects against pathogens.
- Hydrogen Bonding : The methoxy and carboxylate groups can engage in hydrogen bonding with biological macromolecules, influencing their activity and stability within cellular environments.
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| 4-Methoxy-4'-nitro[1,1'-biphenyl] | Lacks the carboxylate group |
| 4-Methoxy-4'-amino[1,1'-biphenyl] | Contains an amino group instead of nitro |
| 5-Methoxy-4'-methyl-[1,1'-biphenyl] | Has a methyl substituent instead of nitro |
| 5-Hydroxy-3'-methoxy-[1,1'-biphenyl] | Contains hydroxyl instead of nitro |
The presence of both methoxy and nitro groups in this compound contributes to its distinctive reactivity compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives with similar structures exhibited significant antibacterial activity against Gram-positive bacteria with MIC values as low as ≤0.25 μg/mL. This suggests that this compound could have comparable efficacy.
- Antifungal Activity Research : Another research highlighted the antifungal properties of related compounds against various strains of Candida, indicating potential applications in antifungal therapeutics.
- Oxidative Stress Studies : Investigations into the antioxidant capabilities of related biphenyl compounds suggest that modifications to the structure can enhance or diminish oxidative stress responses in cells; however, specific data on this compound remain sparse and require further exploration.
Q & A
Basic: What are the standard synthetic routes for Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling (Pd-catalyzed aryl-aryl bond formation) , followed by nitration and esterification. For example:
- Step 1 : Couple a boronic acid derivative (e.g., 4-methoxyphenylboronic acid) with a methyl 2-bromo-4-nitrobenzoate precursor using Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (3:1) at 80°C for 14 hours .
- Step 2 : Optimize nitration by introducing the nitro group at position 4 using HNO₃/H₂SO₄, leveraging the methoxy group’s para-directing effect .
Key variables affecting yield include catalyst loading (e.g., 0.5–5 mol% Pd), solvent polarity (toluene > DMF for aryl coupling), and reaction time (14 hours for >80% yield in some biphenyl syntheses ).
Advanced: How can regioselective functionalization be achieved during synthesis?
Methodological Answer:
Regioselectivity is controlled via:
- Directing groups : The 4'-methoxy group directs electrophilic substitution (e.g., nitration) to the para position. Computational DFT studies predict electron density distribution to guide site-specific modifications .
- C–H activation : Ru/Co catalysts enable selective functionalization of adjacent C–H bonds. For example, Co-catalyzed C–H arylation avoids competing pathways by stabilizing transition states through chelation .
- Protection/deprotection : Temporarily mask the ester group (e.g., as a tert-butyl ester ) to prevent undesired reactivity during nitration.
Basic: What chromatographic techniques effectively purify this compound?
Methodological Answer:
- Preparative TLC : Use hexanes:EtOAc gradients (50:50 to 2:1 v/v) to separate polar nitro/byproducts .
- Column chromatography : Silica gel with stepwise elution (hexane → 20% EtOAc) resolves biphenyl derivatives with Rf ~0.3–0.5 .
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals, confirmed by melting point consistency (±2°C) .
Advanced: How can NMR resolve structural ambiguities caused by substituent proximity?
Methodological Answer:
- ¹H NMR : Aromatic protons at δ 8.40–7.26 ppm (4 nitro/methoxy-substituted positions) show splitting patterns (e.g., doublets for para-substitution ).
- 13C NMR : The ester carbonyl at ~168 ppm and nitro group’s electron-withdrawing effect downshift adjacent carbons by 5–10 ppm .
- NOESY/ROESY : Correlate spatial proximity of methoxy (δ 3.8–4.0 ppm) and nitro groups to confirm regiochemistry .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the ester group .
- Handling : Use nitrile gloves and fume hoods; avoid heat sources (decomposition above 150°C) .
- Spills : Neutralize with sodium bicarbonate and adsorb via silica gel .
Advanced: How do electronic effects influence reactivity in cross-coupling reactions?
Methodological Answer:
- Methoxy group : Electron-donating (+M effect) accelerates oxidative addition of Pd to aryl halides but may hinder reductive elimination.
- Nitro group : Electron-withdrawing (–I effect) stabilizes intermediates but reduces catalyst turnover. Balance using electron-rich ligands (e.g., SPhos) .
- Hammett analysis : σₚ values (methoxy: –0.27; nitro: +0.78) predict rate constants for Suzuki coupling (log(k) vs σₚ linearity) .
Basic: How is this compound used in materials science?
Methodological Answer:
- Liquid crystals : The biphenyl core and nitro group enhance polarizability in mesophases (e.g., smectic phases observed in analogs ).
- Coordination polymers : The ester oxygen and nitro group act as ligands for transition metals (e.g., Cu²⁺) in MOF synthesis .
Advanced: What mechanistic insights explain yield discrepancies in similar syntheses?
Methodological Answer:
- Catalyst poisoning : Nitro groups adsorb onto Pd surfaces, reducing catalytic activity. Mitigate by adding silver salts (Ag₂CO₃) to scavenge halides .
- Byproduct formation : Competing proto-deboronation in Suzuki coupling lowers yields. Use anhydrous solvents and degassed conditions to suppress this .
- Kinetic vs thermodynamic control : Longer reaction times (e.g., 14 vs 6 hours) favor thermodynamically stable products but risk decomposition .
Basic: How is the compound characterized via X-ray crystallography?
Methodological Answer:
- Crystal growth : Slow evaporation from EtOH/CHCl₃ (1:1) yields monoclinic crystals (space group P2₁/c) .
- Key metrics : Bond angles (C–C–C ~120° in biphenyl) and torsion angles (<30° for planarity) confirm substituent positions .
Advanced: What computational methods predict its reactivity in C–H activation?
Methodological Answer:
- DFT calculations : B3LYP/6-31G(d) models show C–H bond dissociation energies (BDEs) at position 3 are 5 kcal/mol lower than position 5 due to nitro group resonance .
- NBO analysis : Charge distribution at the biphenyl core (~+0.15e at nitro-adjacent carbon) directs electrophilic attack .
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
